molecular formula C19H25N3O2 B253742 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

Katalognummer B253742
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: SZEHDVVJQVBRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wirkmechanismus

The mechanism of action of 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it is believed to act as a modulator of various biological targets such as ion channels, receptors, and enzymes. This compound has shown to exhibit both agonistic and antagonistic effects on these targets, which makes it a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumor cells. This compound has also shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, the physiological effects of this compound in humans are not fully understood, and further research is required to determine its safety and efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide in lab experiments include its high purity, stability, and ease of synthesis. This compound can be synthesized in large quantities and can be easily modified to obtain analogs with improved properties. However, the limitations of using this compound include its potential toxicity and limited understanding of its mechanism of action.

Zukünftige Richtungen

Future research on 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide should focus on determining its safety and efficacy in humans. Further studies are required to determine its mechanism of action and identify its biological targets. This compound can be further modified to obtain analogs with improved properties and selectivity towards specific targets. Additionally, the potential applications of this compound in various fields such as material science and analytical chemistry should be explored further.

Synthesemethoden

The synthesis of 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves a multistep process. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then reacted with butylamine to form 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)carboxamide. The final step involves the cyclization of the amide using cyclohexanecarbonyl chloride to form 4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.

Eigenschaften

Produktname

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide

Molekularformel

C19H25N3O2

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-2-3-7-14-10-12-16(13-11-14)19(23)20-18-17(21-24-22-18)15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H,20,22,23)

InChI-Schlüssel

SZEHDVVJQVBRPJ-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=CC=C3

Kanonische SMILES

CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.